molecular formula C16H17N5O2 B2631625 2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797597-02-4

2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2631625
CAS No.: 1797597-02-4
M. Wt: 311.345
InChI Key: PCOUCSPEOHFFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound with a molecular formula of C16H17N5O2. This compound features a piperidine ring, a pyrazole moiety, and a nicotinonitrile group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Acetylation: The pyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The acetylated pyrazole is reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.

    Nicotinonitrile Group Addition: Finally, the piperidine derivative is reacted with 2-chloronicotinonitrile in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the nitrile group.

Scientific Research Applications

2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)pyridine
  • **2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)benzene

Uniqueness

Compared to similar compounds, 2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c17-11-13-3-1-6-18-16(13)23-14-4-9-20(10-5-14)15(22)12-21-8-2-7-19-21/h1-3,6-8,14H,4-5,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOUCSPEOHFFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.